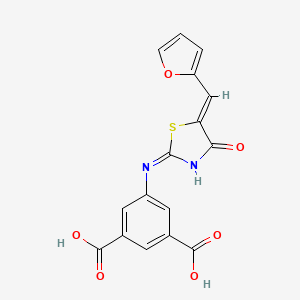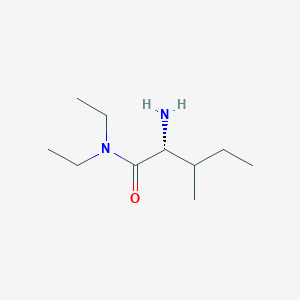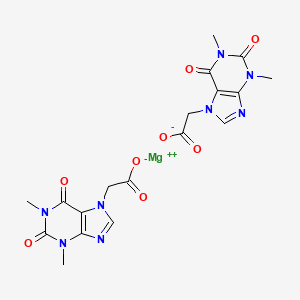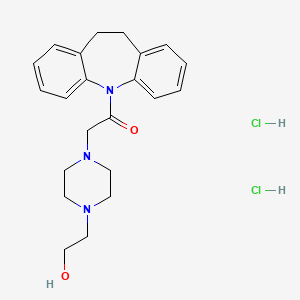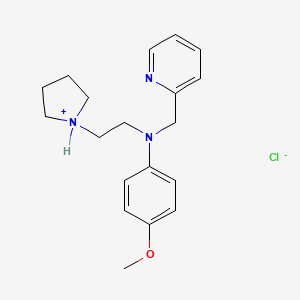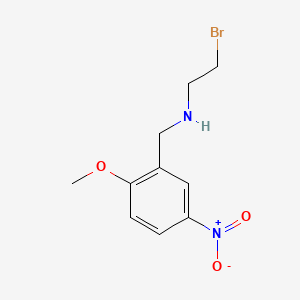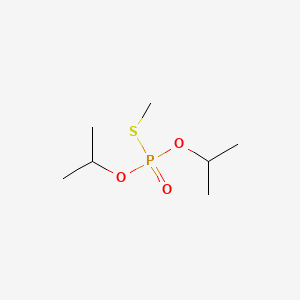
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester is a chemical compound known for its applications in various fields, including agriculture and industry. It is an organophosphorus compound, which means it contains phosphorus bonded to carbon. This compound is often used as an insecticide and acaricide, effective against a wide range of pests .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester typically involves the reaction of phosphorus trichloride with alcohols and thiols. One common method is the reaction of phosphorus trichloride with isopropanol and methanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates.
Reduction: It can be reduced to form phosphines and other reduced phosphorus compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Phosphorothioates, phosphates.
Reduction Products: Phosphines.
Substitution Products: Various substituted phosphorothioic esters.
Applications De Recherche Scientifique
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its effects on enzymes and biological pathways.
Medicine: Investigated for potential therapeutic applications, including as an antiparasitic agent.
Industry: Used in the formulation of pesticides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorothioic acid, O,O-diethyl S-methyl ester
- Phosphorothioic acid, O,O,S-trimethyl ester
- Phosphorothioic acid, O,O-bis(1-methylethyl) S-(phenylmethyl) ester
Uniqueness
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester is unique due to its specific ester and thiol groups, which confer distinct chemical properties and biological activity. Its effectiveness as an insecticide and acaricide, along with its relatively low toxicity to non-target organisms, makes it a valuable compound in agriculture .
Propriétés
Numéro CAS |
22907-64-8 |
|---|---|
Formule moléculaire |
C7H17O3PS |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-[methylsulfanyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H17O3PS/c1-6(2)9-11(8,12-5)10-7(3)4/h6-7H,1-5H3 |
Clé InChI |
JHWXYJPSYKWIOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(OC(C)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)

